Etifoxine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

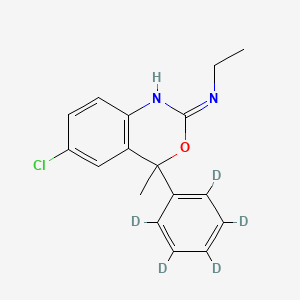

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

305.8 g/mol |

IUPAC Name |

6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-1H-3,1-benzoxazin-2-imine |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i4D,5D,6D,7D,8D |

InChI Key |

IBYCYJFUEJQSMK-UPKDRLQUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)NC(=NCC)O2)C)[2H])[2H] |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Etifoxine-d5: A Technical Guide to Synthesis, Characterization, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of Etifoxine-d5 as an internal standard in analytical studies. This document details the methodologies for its preparation and the analytical techniques for its characterization, and explores the mechanism of action of its parent compound, Etifoxine.

Introduction

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug that exerts its effects through a dual mechanism involving the modulation of GABA-A receptors.[1][2] In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[3][4] this compound, a deuterated analog of Etifoxine, serves as an ideal internal standard for the quantification of Etifoxine in various biological matrices. Its chemical and physical properties are nearly identical to those of Etifoxine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.[5][6]

Synthesis of this compound

The synthesis of this compound involves the selective replacement of five hydrogen atoms with deuterium atoms on the phenyl ring of the Etifoxine molecule.[5] While specific proprietary synthesis protocols may vary, a common and effective method is through a catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol describes a general method for the deuteration of the aromatic ring of Etifoxine.

Materials:

-

Etifoxine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C, 5%) catalyst

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Etifoxine in the anhydrous solvent.

-

Catalyst Addition: Carefully add the Pt/C catalyst to the solution.

-

Deuterium Source: Add an excess of deuterium oxide to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons with deuterium.

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by LC-MS to check for the desired mass shift.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed under reduced pressure. The resulting residue is then purified using an appropriate technique, such as column chromatography on silica gel, to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the incorporation of deuterium atoms by observing the increase in the molecular weight of the compound.

Table 1: Mass Spectrometry Data for Etifoxine and this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| Etifoxine | C₁₇H₁₇ClN₂O | 300.1029 | 301.1102 |

| This compound | C₁₇H₁₂D₅ClN₂O | 305.1344 | 306.1417 |

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The transitions from the protonated molecular ion [M+H]⁺ to characteristic product ions are monitored.

-

Etifoxine: m/z 301.1 -> [specific product ions]

-

This compound: m/z 306.1 -> [corresponding shifted product ions]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity. The ¹³C NMR spectrum will show the presence of all carbon atoms, with the signals for the deuterated carbons potentially showing a slight upfield shift and a change in multiplicity due to C-D coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Etifoxine

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2-7.5 | m | 5H |

| Benzoxazine-H | 6.8-7.1 | m | 3H |

| -CH₂- (ethyl) | 3.3-3.5 | q | 2H |

| -CH₃ (ring) | 1.6 | s | 3H |

| -CH₃ (ethyl) | 1.2 | t | 3H |

| ¹³C NMR | Chemical Shift (ppm) | ||

| Phenyl C | 125-145 | ||

| Benzoxazine C | 115-150 | ||

| C=N | ~160 | ||

| C-O | ~80 | ||

| -CH₂- (ethyl) | ~40 | ||

| -CH₃ (ring) | ~25 | ||

| -CH₃ (ethyl) | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. For this compound, the signals for the phenyl protons would be absent, and the corresponding carbon signals in the ¹³C NMR would be attenuated and may appear as multiplets due to C-D coupling.

Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Etifoxine in biological samples.[3]

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of Etifoxine using this compound as an internal standard.

Mechanism of Action of Etifoxine

Etifoxine's anxiolytic effects are mediated through a unique dual mechanism that enhances GABAergic neurotransmission.[1][7]

-

Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, specifically on the β2 or β3 subunits.[8][9] This binding directly potentiates the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, further enhancing the inhibitory effects of GABA.

Signaling Pathway of Etifoxine

Caption: Dual mechanism of action of Etifoxine.

References

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. | Sigma-Aldrich [sigmaaldrich.com]

Deuterium Labeling of Etifoxine for Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the rationale, methodology, and analysis involved in the deuterium labeling of Etifoxine for pharmacokinetic (PK) studies. Etifoxine, a non-benzodiazepine anxiolytic, possesses a dual mechanism of action, modulating GABA-A receptors both directly and indirectly through the synthesis of neurosteroids. Deuterium labeling is a strategic modification to improve the drug's metabolic profile, potentially leading to an enhanced pharmacokinetic and pharmacodynamic profile. This document details the known pharmacokinetic parameters of Etifoxine and its deuterated analog, GRX-917, outlines experimental protocols for pharmacokinetic analysis, and presents relevant signaling pathways.

Introduction: The Rationale for Deuterium Labeling

Etifoxine is a therapeutic agent used for anxiety disorders.[1][2] It is rapidly absorbed and metabolized in the liver, with one of its metabolites, diethyl-etifoxine, also being active.[3][4][5] The relatively short half-life of Etifoxine (approximately 6 hours) necessitates multiple daily doses.[5]

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can alter the pharmacokinetic properties of a drug.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to:

-

Reduced metabolic rate: Leading to a longer plasma half-life.

-

Increased drug exposure (AUC): Potentially allowing for lower or less frequent dosing.

-

Altered metabolite profile: Potentially reducing the formation of unwanted metabolites.

A deuterated version of Etifoxine, known as GRX-917, has been developed to leverage these potential advantages and is currently in clinical development.[8][9]

Mechanism of Action of Etifoxine

Etifoxine exerts its anxiolytic effects through a dual mechanism that enhances GABAergic neurotransmission[1][2][3]:

-

Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, potentiating the effect of GABA.[3][10]

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids such as allopregnanolone.[4][10] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor.

This dual action contributes to its therapeutic effects while potentially offering a different side-effect profile compared to benzodiazepines.

Signaling Pathway of Etifoxine

Caption: Dual mechanism of action of Etifoxine.

Pharmacokinetic Profile: Etifoxine vs. Deuterated Etifoxine (GRX-917)

Deuterium labeling has been shown to significantly alter the pharmacokinetic profile of Etifoxine. The following table summarizes the key pharmacokinetic parameters for both compounds.

| Parameter | Etifoxine | Deuterated Etifoxine (GRX-917) | Reference |

| Half-life (t½) | ~6 hours | >12 hours | [5], GABA Therapeutics Presentation |

| Active Metabolite Half-life (t½) | ~20 hours (diethyl-etifoxine) | Data not publicly available | [5] |

| Bioavailability | ~90% | Data not publicly available | [5] |

| Time to Maximum Concentration (Tmax) | 2-3 hours | Data not publicly available | [3][4] |

| Plasma Protein Binding | 88-95% | Data not publicly available | [3] |

| Typical Daily Dose in Studies | 150-200 mg | 60 mg | GABA Therapeutics Presentation |

Experimental Protocols for Pharmacokinetic Studies

This section outlines a general workflow for a pharmacokinetic study comparing Etifoxine and its deuterated analog.

Synthesis of Deuterated Etifoxine

Detailed experimental protocols for the synthesis of GRX-917 are proprietary. However, a general approach to deuterium labeling of small molecules often involves:

-

Use of Deuterated Reagents: Incorporating deuterium at specific positions by using deuterated starting materials or reagents in the synthetic pathway.

-

H/D Exchange Reactions: Exposing the parent molecule or a synthetic intermediate to a deuterium source (e.g., D₂O, D₂ gas) in the presence of a catalyst (e.g., palladium on carbon) to exchange specific hydrogen atoms for deuterium.

The isotopic purity of the final deuterated compound would be determined using techniques such as mass spectrometry or NMR spectroscopy.

Pharmacokinetic Study Design

A typical crossover study design in healthy volunteers or an animal model (e.g., Sprague-Dawley rats) would be appropriate.

-

Subjects/Animals: A cohort of subjects or animals would be randomly assigned to receive either Etifoxine or deuterated Etifoxine in the first period.

-

Dosing: A single oral dose of each compound would be administered.

-

Washout Period: A sufficient washout period between dosing periods is necessary to ensure complete elimination of the drug from the previous period.

-

Blood Sampling: Blood samples would be collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases.

Workflow for a Comparative Pharmacokinetic Study

References

- 1. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses therof - Google Patents [patents.google.com]

- 4. WO2024091943A2 - Deuterated analogs of etifoxine and methods of administration without autoinduction of metabolism - Google Patents [patents.google.com]

- 5. fda.gov [fda.gov]

- 6. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated etifoxine by GABA Therapeutics for Social Anxiety Disorder (SAD/Social Phobia): Likelihood of Approval [pharmaceutical-technology.com]

- 9. gabarx.com [gabarx.com]

- 10. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical and Physical Properties of Etifoxine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Etifoxine-d5, a deuterated analog of the anxiolytic and neuroprotective agent Etifoxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of Etifoxine, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Etifoxine in biological matrices, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[1]

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-N-ethyl-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine | [] |

| Synonyms | 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazine; Etifoxin-d5; HOE 36-801-d5 | [] |

| CAS Number | 1346598-10-4 | [][3][4][5] |

| Molecular Formula | C₁₇H₁₂D₅ClN₂O | [][4][5][6] |

| Molecular Weight | 305.82 g/mol | [][6] |

| Appearance | Off-white solid | [] |

| Purity | >95% | [] |

| Storage Conditions | -20°C under an inert atmosphere | [] |

Physical and Chemical Data

| Property | Value (Etifoxine) | Value (this compound) | Source(s) |

| Melting Point | 90-92 °C | Not explicitly reported; expected to be similar to Etifoxine. | [7] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Water (Slightly) | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Water (Slightly) | [] |

| pKa | Not explicitly reported. | Not explicitly reported. | |

| logP | Not explicitly reported. | Not explicitly reported. |

Experimental Protocols

Synthesis

A detailed, publicly available protocol for the synthesis of this compound is not available. However, the general approach involves a hydrogen-deuterium exchange reaction on the aromatic phenyl ring of Etifoxine. This is typically achieved using a deuterium source, such as deuterated water (D₂O) or a deuterated acid, often in the presence of a metal catalyst.

A plausible synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Etifoxine is dissolved in a suitable solvent. A deuterium source (e.g., D₂O) and a catalyst (e.g., Palladium on carbon) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under an inert atmosphere for a specified period to facilitate the exchange of hydrogen atoms with deuterium on the phenyl ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the crude product is extracted with an organic solvent. The product is then purified using techniques such as column chromatography to isolate this compound.

-

Characterization: The final product is characterized by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions and extent of deuteration, and Mass Spectrometry (MS) to verify the molecular weight.

Analytical Characterization

As an internal standard, the purity and identity of this compound are critical. A validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, is used for its characterization and for its application in quantitative studies. While a specific method for this compound is not published, methods for Etifoxine can be readily adapted.

A stability-indicating HPLC method for Etifoxine has been reported, which can be used as a foundation for developing a method for this compound.[8][9]

Reported HPLC Method for Etifoxine: [8][10][11][12]

-

Column: Agilent TC-C18 or Hypersil ODS C18 (250×4.6 mm, 5 μm)

-

Mobile Phase: Methanol-water (70:30, v/v) or Ammonium acetate buffer:acetonitrile (40:60, v/v)

-

Detector: UV at 254 nm or 255 nm

Caption: Workflow for quantifying Etifoxine using this compound.

Mechanism of Action and Signaling Pathway

This compound is expected to have the same pharmacological mechanism of action as Etifoxine. Etifoxine exhibits a dual mechanism, acting as a positive allosteric modulator of GABA-A receptors and as a ligand for the translocator protein (TSPO), which is involved in neurosteroid synthesis.[] This dual action contributes to its anxiolytic effects without the typical side effects of benzodiazepines.

Caption: Dual mechanism of action of Etifoxine.

Conclusion

This compound is a crucial tool for the accurate quantification of Etifoxine in research and clinical settings. While specific experimental data for some of its physical properties are limited, its chemical identity is well-defined, and its pharmacological activity is understood to mirror that of its non-deuterated counterpart. The information and outlined protocols in this guide provide a solid foundation for researchers working with this stable isotope-labeled compound. Further studies to experimentally determine the physical constants of this compound would be beneficial to the scientific community.

References

- 1. This compound (1346598-10-4) for sale [vulcanchem.com]

- 3. Etifoxine D5 | CAS No- 1346598-10-4 | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | Axios Research [axios-research.com]

- 7. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Etifoxine Hydrochloride in Etifoxine Hydrochloride Capsules [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

Investigating the Metabolic Fate of Etifoxine: A Technical Guide Utilizing Etifoxine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, undergoes rapid and extensive metabolism in the liver. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This technical guide explores the metabolic pathways of Etifoxine and details a methodological approach for its investigation using a stable isotope-labeled analog, Etifoxine-d5. The use of deuterated compounds provides a powerful tool for the accurate quantification of metabolites and elucidation of biotransformation pathways. This document provides a comprehensive overview of experimental protocols, data presentation strategies, and the underlying biochemical pathways.

Introduction to Etifoxine and its Metabolism

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is primarily metabolized in the liver, leading to the formation of several metabolites.[1] One of the major and pharmacologically active metabolites is diethyl-etifoxine.[1][2] The parent compound has a half-life of approximately 6 hours, while its active metabolite, diethyl-etifoxine, has a significantly longer half-life of about 20 hours.[1][2] The primary route of excretion for Etifoxine and its metabolites is through urine, with a smaller fraction eliminated via bile.[1] While the general metabolic profile is known, a detailed map of all metabolic transformations and the enzymes responsible remains an area of active investigation.

The use of a deuterated internal standard, such as this compound, is a well-established practice in pharmacokinetic studies to ensure the accuracy and precision of analytical measurements. Beyond its role as an internal standard, this compound can be employed as a tracer to investigate the metabolic fate of Etifoxine itself. By tracking the biotransformation of the deuterated molecule, researchers can gain a more precise understanding of its metabolic pathways.

Signaling Pathways of Etifoxine

Etifoxine exerts its pharmacological effects through a dual mechanism, primarily by modulating the activity of GABA-A receptors. This modulation occurs through two distinct pathways:

-

Direct Allosteric Modulation: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, directly enhancing the receptor's response to GABA.

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the translocator protein (TSPO) on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.

A diagrammatic representation of these signaling pathways is provided below:

Caption: Signaling pathway of Etifoxine's dual action on GABA-A receptors.

Investigating Metabolic Fate using this compound: An Experimental Workflow

The use of this compound as a tracer allows for the unambiguous identification and quantification of its metabolites by mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, enabling its distinction from endogenous compounds and non-deuterated Etifoxine.

A proposed experimental workflow for such an investigation is as follows:

References

Technical Guide: Synthesis and Application of Deuterated Etifoxine for Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis of deuterated Etifoxine, an essential tool for advanced biomedical and pharmaceutical research. Stable isotope-labeled compounds, such as deuterated Etifoxine, are critical for use as internal standards in quantitative mass spectrometry (MS) assays, enabling precise measurement in complex biological matrices. This guide details the mechanism of action of Etifoxine, provides a step-by-step synthetic protocol for its deuterated analog, outlines methods for analytical characterization, and presents a general workflow for its preparation and application.

Introduction to Etifoxine and Isotopic Labeling

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug of the benzoxazine class, first developed in the 1960s.[1][2][3] It is used to treat anxiety disorders and has shown promise in promoting peripheral nerve healing.[1][2] Its unique mechanism of action distinguishes it from traditional benzodiazepines, offering a different profile of effects and side effects.[1][4]

In drug development and clinical mass spectrometry, stable isotope labeling is the gold standard for creating internal standards for quantitative analysis.[5] Deuterium, a stable, non-radioactive isotope of hydrogen, is commonly incorporated into drug molecules.[6][7] The resulting deuterated compound is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer. This co-eluting, mass-shifted standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[8] The development of deuterated Etifoxine (sometimes referred to as GRX-917) aims to leverage these benefits, potentially offering improved pharmacokinetic properties such as a longer half-life.[9]

Mechanism of Action: A Dual Pathway

Etifoxine's anxiolytic effects are mediated through a dual mechanism that enhances GABAergic neurotransmission, the primary inhibitory signaling system in the central nervous system.[10][11]

-

Direct GABA-A Receptor Modulation : Etifoxine binds directly to a site on the GABA-A receptor complex, specifically on the β2 and β3 subunits.[1][10][12] This allosteric modulation potentiates the receptor's response to GABA, increasing the influx of chloride ions and hyperpolarizing the neuron, which results in an inhibitory effect. This binding site is distinct from that of benzodiazepines.[4][11]

-

Indirect Modulation via Neurosteroid Synthesis : Etifoxine also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][11] This interaction facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. The resulting increase in neurosteroids, such as allopregnanolone, which are themselves potent positive allosteric modulators of the GABA-A receptor, provides a secondary, indirect mechanism for enhancing GABAergic inhibition.[10][11]

Synthesis of Deuterated Etifoxine

The synthesis of deuterated Etifoxine can be achieved through various routes. The following protocol is adapted from established patent literature, which describes the preparation of deuterated analogs for pharmaceutical use.[13] This specific example focuses on the introduction of deuterium on the ethylamino group.

Synthetic Scheme

The synthesis involves the reaction of an intermediate alcohol (Compound 5) with a deuterated isothiocyanate to form a thiourea derivative, followed by cyclization.

-

Step 1: Reaction of 2-(1-amino-1-phenylethyl)-5-chlorophenol (Compound 5) with deuterated ethyl isothiocyanate (ethyl-d5-isothiocyanate) in toluene.

-

Step 2: Cyclization of the resulting thiourea intermediate (Compound 7) using a coupling agent to yield the final deuterated Etifoxine product (Formula I, deuterated).

Experimental Protocol

Materials and Reagents:

-

2-(1-amino-1-phenylethyl)-5-chlorophenol (Intermediate 5)

-

Ethyl-d5-isothiocyanate

-

Toluene (anhydrous)

-

Coupling agent (e.g., DCC, EDC)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

Thiourea Formation: Dissolve Intermediate 5 (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add ethyl-d5-isothiocyanate (1.1 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature. The intermediate thiourea (Compound 7) may precipitate or can be isolated by removing the solvent under reduced pressure.

-

Cyclization: Re-dissolve the crude thiourea intermediate in a suitable solvent.

-

Add the coupling agent and stir at the appropriate temperature as determined by optimization studies until cyclization is complete.

-

Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure deuterated Etifoxine.

Quantitative Data

The following table summarizes the key reactants for the thiourea formation step.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) | Role |

| Intermediate 5 | C₁₄H₁₄ClNO | 247.72 | 1.0 | Starting Material |

| Ethyl-d5-isothiocyanate | C₃D₅NS | 92.19 | 1.1 | Deuterium Source |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

Analytical Characterization for Mass Spectrometry

Confirmation of successful synthesis and determination of isotopic purity are crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can directly detect the presence and location of deuterium atoms.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated product and to assess isotopic enrichment. The mass shift corresponds to the number of deuterium atoms incorporated.

Expected Mass Spectrometry Data

The table below shows the calculated monoisotopic masses for Etifoxine and its d5-deuterated analog.

| Compound | Isotopologue | Formula | Exact Mass (m/z) | [M+H]⁺ (m/z) |

| Etifoxine | Non-labeled | C₁₇H₁₈ClN₂O⁺ | 301.1102 | 301.1102 |

| Etifoxine-d5 | d5 (Ethyl group) | C₁₇H₁₃D₅ClN₂O⁺ | 306.1418 | 306.1418 |

Experimental and Analytical Workflow

The overall process from synthesis to application as an internal standard follows a logical progression. The workflow ensures the final product is of sufficient purity and is well-characterized for its intended use in quantitative assays.

Conclusion

The synthesis of deuterated Etifoxine provides a vital analytical tool for researchers in drug development and clinical diagnostics. As an internal standard, it allows for the highly accurate and precise quantification of Etifoxine in biological samples using mass spectrometry. The detailed protocol and analytical workflow described in this guide offer a framework for the successful preparation and characterization of this and other deuterated pharmaceutical compounds, ultimately supporting more reliable and robust clinical and preclinical studies.

References

- 1. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2024091943A2 - Deuterated analogs of etifoxine and methods of administration without autoinduction of metabolism - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. Deuterated etifoxine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses therof - Google Patents [patents.google.com]

Etifoxine-d5: A Technical Guide for Investigating GABA-A Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Etifoxine-d5 as a tool for studying the gamma-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation relevant to the use of this deuterated compound in GABA-A receptor research.

Introduction: Etifoxine and the Rationale for a Deuterated Analog

Etifoxine is a non-benzodiazepine anxiolytic that exhibits its effects through a dual mechanism of action on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepines, which primarily bind to the interface between α and γ subunits of the GABA-A receptor, etifoxine directly binds to the β2 or β3 subunits.[1][3] This direct positive allosteric modulation enhances the receptor's response to GABA.[3][4]

Furthermore, etifoxine indirectly modulates GABA-A receptors by stimulating the production of neurosteroids through its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors. A key characteristic of etifoxine's action is that its effects are not completely reversed by the benzodiazepine antagonist, flumazenil.[1]

This compound is a deuterated analog of etifoxine, currently under development for anxiety and mood disorders.[5][6] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed to modify the pharmacokinetic properties of a drug. This modification can lead to a slower rate of metabolism, resulting in a longer elimination half-life and extended duration of action. While specific pharmacokinetic data for this compound is not yet publicly available, the primary application of such a deuterated internal standard in research is to improve the accuracy of quantitative analyses, such as mass spectrometry, by providing a distinct mass signature.

Quantitative Data on Etifoxine Binding

While specific quantitative binding data for this compound is not yet in the public domain due to its developmental stage, the binding characteristics of its parent compound, etifoxine, have been studied. The following tables summarize the available data for etifoxine, which can be considered as a proxy for the expected binding profile of this compound.

It is crucial to note that the following data pertains to Etifoxine and not this compound. These values should be used as a reference point for designing and interpreting experiments with the deuterated compound.

Table 1: Inhibitory Potency of Etifoxine on Radioligand Binding to the GABA-A Receptor Chloride Channel Site

| Radioligand | Target Site | Test System | IC50 (µM) | Reference |

| [³⁵S]TBPS | Chloride Channel | Rat Cortical Membranes | 6.7 ± 0.8 | [7] |

Table 2: Modulatory Effects of Etifoxine on GABA-A Receptor Ligand Binding

| Radioligand | Effect of Etifoxine | Observation | Test System | Reference |

| [³H]Muscimol | Modest Enhancement | Increased number of binding sites | Rat Brain Membranes | [8] |

| [³H]Flunitrazepam | Modest Enhancement | Increased number of binding sites | Rat Brain Membranes | [8] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific site on the GABA-A receptor. The example provided is for the benzodiazepine binding site using [³H]Flunitrazepam.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat brain membranes (whole brain except cerebellum)

-

[³H]Flunitrazepam (specific activity ~80-90 Ci/mmol)

-

This compound (test compound)

-

Diazepam (for non-specific binding determination)

-

Na-K phosphate buffer (pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.

-

Incubation: In test tubes, combine the rat brain membranes (approximately 2 mg protein), 1 nM [³H]Flunitrazepam, and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of diazepam (10 µM) instead of the test compound. The final incubation volume should be consistent across all tubes.

-

Equilibration: Incubate the mixture for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flunitrazepam). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to study the modulatory effects of this compound on GABA-A receptor function.

Objective: To characterize the effect of this compound on GABA-activated chloride currents.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Recording chamber

-

Two-electrode voltage-clamp amplifier

-

Microelectrodes filled with KCl

-

Recording solution (e.g., Ringer's solution)

-

GABA

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the GABA-A receptor subunits of interest.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 to -80 mV).

-

GABA Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

-

This compound Application: Co-apply this compound with GABA and record the change in the chloride current.

-

Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound. A potentiation of the current by this compound indicates a positive allosteric modulatory effect. Construct concentration-response curves to determine the EC50 of this compound's modulatory effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and GABA-A receptor binding.

Caption: Dual mechanism of Etifoxine's action on the GABA-A receptor signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logic of using this compound as an internal standard in quantitative analysis.

Conclusion

This compound presents a valuable tool for researchers studying the intricate pharmacology of the GABA-A receptor. Its primary utility in a research setting lies in its potential as a stable isotope-labeled internal standard for highly accurate quantification of etifoxine in biological matrices. While direct comparative binding data for this compound is not yet available, the established mechanisms of its non-deuterated parent compound, etifoxine, provide a solid foundation for designing and interpreting experiments. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of GABA-A receptor binding and function. As research on deuterated etifoxine progresses, further elucidation of its specific binding affinities and pharmacokinetic profile will undoubtedly enhance its utility in the field of neuroscience and pharmacology.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of etifoxine on ligand binding to GABAA receptors in rodents [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. neuromaster.u-strasbg.fr [neuromaster.u-strasbg.fr]

- 8. Effects of etifoxine on ligand binding to GABA(A) receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Etifoxine-d5 for In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, has a unique dual mechanism of action that modulates GABAergic neurotransmission.[1][2] Its deuterated analog, Etifoxine-d5, serves as a critical internal standard for in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays. The use of stable isotope-labeled standards like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining the pharmacokinetic properties of the parent drug, Etifoxine.

This technical guide provides a comprehensive overview of the application of this compound in in vitro DMPK assays. It details the physicochemical properties, known metabolic and signaling pathways of Etifoxine, and provides standardized protocols for key in vitro DMPK assays.

Physicochemical Properties of Etifoxine and this compound

This compound is structurally identical to Etifoxine, with the exception of five deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry, without significantly altering its chemical properties.

| Property | Etifoxine | This compound | Reference |

| Molecular Formula | C₁₇H₁₇ClN₂O | C₁₇H₁₂D₅ClN₂O | [3] |

| Molecular Weight | 300.79 g/mol | 305.82 g/mol | [3] |

| Appearance | Solid | Off-white Solid | Generic |

| Solubility | Slightly soluble in water | Slightly soluble in water | Generic |

| LogP (Predicted) | ~4.5 | ~4.5 | Generic |

Signaling and Metabolic Pathways of Etifoxine

Etifoxine exerts its effects through a dual mechanism involving both direct and indirect modulation of the GABA-A receptor.

Signaling Pathway

Etifoxine's primary signaling pathway involves:

-

Direct GABA-A Receptor Modulation: Etifoxine binds to a specific site on the β2 and β3 subunits of the GABA-A receptor, enhancing the receptor's response to GABA and leading to an influx of chloride ions. This hyperpolarizes the neuron, resulting in an inhibitory effect.[1]

-

Indirect GABA-A Receptor Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1] This interaction facilitates the translocation of cholesterol into the mitochondria, a rate-limiting step in neurosteroid synthesis. The resulting neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, further enhancing GABAergic transmission.[1]

Caption: Dual signaling pathway of Etifoxine.

Metabolic Pathway

Etifoxine is rapidly metabolized in the liver, with its primary active metabolite being diethyl-etifoxine.[1] While the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism are not fully elucidated in the provided search results, a general metabolic pathway can be outlined.

Caption: General metabolic pathway of Etifoxine.

Role of this compound in In Vitro DMPK Assays

This compound is an indispensable tool for the accurate quantification of Etifoxine and its metabolites in various in vitro DMPK assays. As a stable isotope-labeled internal standard, it co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of variability that may occur during sample preparation, extraction, and analysis, leading to highly reliable and reproducible data.

In Vitro DMPK Assay Data

The following tables summarize key in vitro DMPK parameters for Etifoxine. (Note: Specific experimental data for Etifoxine were not available in the provided search results. The tables are presented as a template for reporting such data.)

Metabolic Stability in Human Liver Microsomes (HLM)

| Parameter | Value |

| Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

CYP Reaction Phenotyping

| CYP Isoform | Contribution to Metabolism (%) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

| Other CYPs | Data not available |

Drug Transporter Interaction

| Transporter | Substrate/Inhibitor | IC₅₀ (µM) or Papp (10⁻⁶ cm/s) |

| P-glycoprotein (P-gp/MDR1) | Data not available | Data not available |

| Breast Cancer Resistance Protein (BCRP) | Data not available | Data not available |

| Organic Anion Transporting Polypeptides (OATPs) | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key in vitro DMPK assays, which can be adapted for the evaluation of Etifoxine using this compound as an internal standard.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver microsomal enzymes.

Workflow Diagram:

Caption: Workflow for metabolic stability assay.

Methodology:

-

Prepare Reagents:

-

Prepare a stock solution of Etifoxine (e.g., 1 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution.

-

Prepare a stock solution of this compound in acetonitrile to be used as the internal standard and quenching solution.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the Etifoxine working solution (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with this compound.

-

-

Sample Processing and Analysis:

-

Centrifuge the collection plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of Etifoxine to this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Etifoxine remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

CYP Reaction Phenotyping

This assay identifies the specific CYP isoforms responsible for the metabolism of a drug.

Methodology:

-

Recombinant CYP Incubation:

-

Incubate Etifoxine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Follow a similar procedure as the metabolic stability assay, initiating the reaction with an NADPH regenerating system.

-

Measure the depletion of Etifoxine over time for each CYP isoform.

-

-

Chemical Inhibition Assay:

-

Incubate Etifoxine with pooled HLM in the presence and absence of known selective inhibitors for major CYP isoforms.

-

Measure the rate of Etifoxine metabolism in each condition.

-

A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

-

Data Analysis:

-

For the recombinant CYP assay, calculate the rate of metabolism for each isoform. The percentage contribution of each isoform can be estimated by comparing their metabolic rates.

-

For the chemical inhibition assay, calculate the percentage of inhibition for each inhibitor. This provides an estimate of the contribution of each CYP isoform to the overall metabolism.

-

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a drug using a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Permeability Measurement (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers with transport buffer.

-

Add the Etifoxine solution to the apical (A) side (donor compartment).

-

At specified time points, collect samples from the basolateral (B) side (receiver compartment).

-

-

Efflux Measurement (Basolateral to Apical - B to A):

-

Add the Etifoxine solution to the basolateral (B) side.

-

Collect samples from the apical (A) side at the same time points.

-

-

Sample Analysis:

-

Quantify the concentration of Etifoxine in the collected samples using LC-MS/MS with this compound as the internal standard.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.

-

Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-gp).

-

Conclusion

This compound is an essential tool for conducting reliable and accurate in vitro DMPK studies of Etifoxine. By employing the standardized protocols outlined in this guide, researchers can effectively characterize the metabolic stability, metabolic pathways, and transporter interactions of Etifoxine. This information is crucial for predicting its in vivo pharmacokinetic behavior and potential for drug-drug interactions, thereby supporting informed decision-making in the drug development process. Further studies are warranted to generate specific quantitative data for Etifoxine in these assays to build a more complete DMPK profile.

References

- 1. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Etifoxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etifoxine in human plasma. The method utilizes Etifoxine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2] Sample preparation is streamlined using a simple protein precipitation (PPT) technique. The method was validated over a linear range of 1.0 to 500.0 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Etifoxine is an anxiolytic and anticonvulsant medication that belongs to the benzoxazine class.[3] It is used for the treatment of anxiety disorders.[3] To support clinical trials and pharmacokinetic studies, a reliable and sensitive bioanalytical method is essential for accurately measuring Etifoxine concentrations in biological matrices like plasma.[4] LC-MS/MS is the preferred technique for such applications due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for potential variability during sample processing and analysis.[1] This document provides a detailed protocol for the sample preparation, chromatographic separation, mass spectrometric detection, and validation of a method for quantifying Etifoxine in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: Etifoxine (purity >99%), this compound (purity >99%, isotopic purity >99%)

-

Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: Agilent 1290 Infinity II LC System or equivalent.[5]

-

MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[5]

-

Analytical Column: ZORBAX Phenyl-Hexyl column (2.1 x 50 mm, 1.8 µm) or equivalent.

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL): Etifoxine and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: A series of Etifoxine working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (50 ng/mL): The this compound stock solution was diluted in acetonitrile.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction:

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (50 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.[6]

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The instrumental parameters were optimized for the sensitive and selective detection of Etifoxine and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ZORBAX Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 14 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| Detection Mode | Dynamic Multiple Reaction Monitoring (DMRM) |

| MRM Transitions | |

| Compound | Precursor Ion (m/z) |

| Etifoxine | 300.9 |

| This compound | 305.9 |

Method Validation and Results

The method was validated according to established bioanalytical method validation guidelines.

Selectivity and Linearity

No significant interfering peaks were observed at the retention times of Etifoxine and this compound in blank plasma samples from six different sources. The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL. The linear regression analysis of the peak area ratio (Analyte/IS) versus concentration yielded a correlation coefficient (r²) of >0.998.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 3, demonstrate that the precision (CV) was ≤9.5% and the accuracy (bias) was within ±8.7%, which is well within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (CV%) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1.0 | 9.5 | 108.7 | 8.8 | 105.4 |

| LQC | 3.0 | 7.2 | 98.5 | 6.5 | 101.2 |

| MQC | 100.0 | 4.8 | 102.3 | 5.1 | 103.0 |

| HQC | 400.0 | 3.5 | 96.6 | 4.2 | 97.9 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4. The extraction recovery was consistent and high for both the analyte and the IS. The matrix effect was found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.

Table 4: Recovery and Matrix Effect Data

| QC Level | Nominal Conc. (ng/mL) | Etifoxine Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |

| LQC | 3.0 | 92.4 | 94.1 | 98.7 |

| HQC | 400.0 | 95.8 | 96.2 | 101.5 |

Visualization of Workflow

The overall analytical process from sample receipt to final data reporting is depicted in the workflow diagram below.

Caption: Experimental workflow for Etifoxine analysis in plasma.

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of Etifoxine in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol ensures the method is both accurate and robust. With a lower limit of quantification of 1.0 ng/mL, the assay is well-suited for application in clinical pharmacokinetic studies and for therapeutic drug monitoring of Etifoxine.

References

- 1. This compound (1346598-10-4) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Etifoxine Analogs using Etifoxine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-throughput screening (HTS) of Etifoxine analogs using a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Etifoxine is an anxiolytic and anticonvulsant drug with a unique dual mechanism of action, making its analogs promising candidates for novel therapeutics.[1][2] To ensure accurate quantification and minimize experimental variability inherent in HTS, Etifoxine-d5 is employed as an internal standard.[3] The protocols outlined below cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, providing a comprehensive workflow for identifying and prioritizing lead compounds in drug discovery.[4][5]

Introduction to Etifoxine's Mechanism of Action

Etifoxine exhibits a dual mechanism to enhance GABAergic transmission, the primary inhibitory signaling pathway in the central nervous system.[2]

-

Direct GABA-A Receptor Modulation: Etifoxine binds directly to a specific site on the β2 or β3 subunits of the GABA-A receptor, a different site than that used by benzodiazepines.[6][7] This allosteric modulation potentiates the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[8]

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[6] This interaction promotes the synthesis of neurosteroids, such as allopregnanolone, which are powerful positive allosteric modulators of the GABA-A receptor.[2][7]

This dual action provides a synergistic anxiolytic effect and presents multiple avenues for analog development.[7]

Caption: Etifoxine's dual mechanism of action on the GABAergic system.

High-Throughput Screening (HTS) Experimental Workflow

The HTS process is a systematic approach to rapidly assess large libraries of chemical compounds for their biological activity.[9] The workflow integrates automation, miniaturization, and sensitive detection methods to accelerate the identification of "hit" compounds.[5] This process involves several key stages, from initial assay development and compound library management to primary screening, data analysis, and hit confirmation.[10][11]

Caption: General workflow for high-throughput screening of Etifoxine analogs.

Experimental Protocols

Materials and Reagents

-

Etifoxine analog library (dissolved in DMSO)

-

Etifoxine reference standard (for calibration)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)[13]

-

Ultrapure water

-

96-well microplates

Standard and Sample Preparation

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 acetonitrile:water. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring high analytical accuracy.[3][14]

-

Calibration Standards: Prepare a series of Etifoxine calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of a stock solution with the assay buffer.

-

Sample Plating (96-well format):

-

Using an automated liquid handler, add 1 µL of each Etifoxine analog from the library plate to the corresponding wells of a fresh 96-well plate.

-

Add 100 µL of the relevant biological matrix or assay buffer to each well.

-

To precipitate proteins and extract the compounds, add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to all wells.

-

Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

High-throughput is achieved by using a short analytical column and a rapid gradient to ensure fast cycle times, often under 2-3 minutes per sample.[15][16]

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system with an autosampler |

| Analytical Column | C18 column (e.g., Hypersil ODS C18, 2.1 x 50 mm, 3.5 µm)[13] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Table 1: Suggested LC-MS/MS operating conditions.

MRM Transitions for Quantification

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Etifoxine and its internal standard. This highly selective detection method minimizes interference from matrix components.[17]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Etifoxine | 301.1 | 224.1 | 25 | Quantifier |

| Etifoxine | 301.1 | 117.1 | 30 | Qualifier |

| This compound | 306.1 | 229.1 | 25 | Internal Std. |

Table 2: Multiple Reaction Monitoring (MRM) transitions.

Data Analysis and Presentation

Quantification

The concentration of each Etifoxine analog is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then plotted against the known concentrations of the Etifoxine calibration standards to generate a calibration curve. The linearity of this curve is assessed by the coefficient of determination (r²), which should ideally be >0.99.[18]

Sample Data

Calibration Curve for Etifoxine

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

|---|---|

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.125 |

| 50 | 0.630 |

| 100 | 1.248 |

| 500 | 6.295 |

| 1000 | 12.551 |

| r² | 0.9992 |

Table 3: Example calibration curve data.

Screening Results for Hypothetical Etifoxine Analogs

| Analog ID | Retention Time (min) | Calculated Conc. (ng/mL) | % Activity (Relative to Control) | Hit? (Threshold >80%) |

|---|---|---|---|---|

| EFX-A01 | 1.25 | 450.2 | 92% | Yes |

| EFX-A02 | 1.31 | 12.7 | 5% | No |

| EFX-A03 | 1.22 | 278.9 | 58% | No |

| EFX-A04 | 1.26 | 498.1 | 105% | Yes |

| EFX-A05 | 1.24 | 411.5 | 85% | Yes |

Table 4: Example screening data output.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable platform for the high-throughput screening of Etifoxine analogs. The use of a deuterated internal standard, this compound, is essential for correcting analytical variability and ensuring accurate quantification, a critical factor for making informed decisions in the early stages of drug discovery.[3][19] This workflow enables the efficient identification of promising lead candidates for further development into novel therapeutics targeting the GABAergic system.

References

- 1. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1346598-10-4) for sale [vulcanchem.com]

- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 5. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 6. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Axios Research [axios-research.com]

- 13. jddtonline.info [jddtonline.info]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]

Application Notes and Protocols for the Use of Etifoxine-d5 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine is a non-benzodiazepine anxiolytic drug with a unique dual mechanism of action, making it a compound of interest for various neurological conditions.[1][2] It exerts its effects through direct allosteric modulation of GABAA receptors and indirectly by stimulating the synthesis of neurosteroids via the translocator protein (TSPO) on mitochondria.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Etifoxine in preclinical models, robust pharmacokinetic (PK) studies are essential.

The use of a stable isotope-labeled internal standard, such as Etifoxine-d5, is critical for achieving high accuracy and precision in bioanalytical methods, particularly in complex biological matrices like plasma. This compound, where five hydrogen atoms are replaced by deuterium, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. It shares near-identical physicochemical properties with Etifoxine, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer. This minimizes variability and matrix effects, leading to reliable and reproducible pharmacokinetic data.

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic study of Etifoxine in a rat model, utilizing this compound as an internal standard.

Data Presentation: Illustrative Pharmacokinetic Parameters

Disclaimer: The following quantitative data are for illustrative purposes only and represent typical parameters that would be determined in a preclinical pharmacokinetic study. Specific values will vary depending on the animal model, dose, formulation, and analytical methodology.

Table 1: Illustrative Plasma Pharmacokinetic Parameters of Etifoxine and its Active Metabolite, Diethyl-Etifoxine, in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | Etifoxine | Diethyl-Etifoxine |

| Cmax (ng/mL) | 850 | 320 |

| Tmax (h) | 1.5 | 4.0 |

| AUC0-t (ng·h/mL) | 4200 | 5800 |

| AUC0-inf (ng·h/mL) | 4350 | 6100 |

| t1/2 (h) | 6.2 | 20.5 |

| CL/F (mL/h/kg) | 2300 | - |

| Vz/F (L/kg) | 20.5 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Table 2: Illustrative Tissue Distribution of Etifoxine in Rats 2 Hours Post-Oral Administration (10 mg/kg)

| Tissue | Concentration (ng/g) | Brain-to-Plasma Ratio |

| Brain | 1200 | 1.5 |

| Liver | 5500 | 6.9 |

| Kidney | 3800 | 4.8 |

| Adipose | 7200 | 9.0 |

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

3.1.1. Animals

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week prior to the study.

-

Grouping: Animals are randomly assigned to study groups (e.g., n=3-5 per time point for sparse sampling, or cannulated animals for serial sampling).

3.1.2. Formulation Preparation

-

Prepare a suspension or solution of Etifoxine in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration for oral administration.

3.1.3. Dosing

-

Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

Weigh each animal immediately before dosing to determine the precise volume to be administered.

-

Administer a single oral dose of the Etifoxine formulation via gavage at the target dose (e.g., 10 mg/kg).

3.1.4. Blood Sampling

-

Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Etifoxine in Rat Plasma

This protocol describes a method for the quantification of Etifoxine in rat plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

-

Etifoxine and this compound reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Rat plasma (blank)

3.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etifoxine and this compound in methanol.

-